Decitropine
Overview
Description
Decitropine is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and the ability to undergo various chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decitropine involves multiple steps, including the use of specific reagents and controlled reaction conditions. One common method involves the continuous-flow synthesis, which combines individual synthesis and purification steps into an integrated end-to-end system. This method operates at steady-state and can be computer-controlled, ensuring high space-time throughput and accelerated scale-up .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced technologies such as flow chemistry. This approach allows for the efficient synthesis of this compound with high purity and minimal byproducts. The process typically includes careful pH control, liquid-liquid extractions, and the use of functionalized resins to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Decitropine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
Decitropine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of decitropine involves its interaction with specific molecular targets and pathways. It functions by inhibiting certain enzymes, leading to changes in cellular processes and gene expression. For example, this compound can inhibit DNA methyltransferase, resulting in DNA hypomethylation and subsequent alterations in gene expression . This mechanism is particularly relevant in the treatment of certain cancers, where this compound can induce cell differentiation and apoptosis .
Comparison with Similar Compounds
Decitropine is often compared with other similar compounds, such as azacitidine and decitabine. These compounds share similar mechanisms of action but differ in their specific chemical structures and applications. For example:
Azacitidine: Can be incorporated into both DNA and RNA, whereas this compound is primarily incorporated into DNA.
Decitabine: Similar to this compound in its mechanism of action but has different pharmacokinetic properties and clinical applications
These comparisons highlight the unique properties of this compound and its specific advantages in certain applications.
Properties
IUPAC Name |
(1R,5S)-8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyloxy)-8-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-11,18-20,23H,12-15H2,1H3/t18-,19+,20? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWDMWLORTZKF-YOFSQIOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=CC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4C=CC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242-69-9 | |
Record name | Decitropine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DECITROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QZO26MXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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